1-(Piperidin-3-YL)pyrrolidine-2,5-dione
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Overview
Description
1-(Piperidin-3-YL)pyrrolidine-2,5-dione is a compound that features a piperidine ring fused to a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-3-YL)pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione under controlled conditions. One common method involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched products . The reaction conditions often include hydrogenation, cyclization, and cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-YL)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-(Piperidin-3-YL)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-YL)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, thereby exerting antiproliferative activity .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share structural similarities with 1-(Piperidin-3-YL)pyrrolidine-2,5-dione.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione derivatives are structurally related.
Uniqueness: this compound is unique due to its combined piperidine and pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-piperidin-3-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H14N2O2/c12-8-3-4-9(13)11(8)7-2-1-5-10-6-7/h7,10H,1-6H2 |
InChI Key |
FSTZYHRSTYQPIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C(=O)CCC2=O |
Origin of Product |
United States |
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